molecular formula C11H10OS2 B12618290 2-((4-Methylphenyl)sulfinyl)thiophene CAS No. 921765-50-6

2-((4-Methylphenyl)sulfinyl)thiophene

Cat. No.: B12618290
CAS No.: 921765-50-6
M. Wt: 222.3 g/mol
InChI Key: UEYSPGXYOFYNGQ-UHFFFAOYSA-N
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Description

2-((4-Methylphenyl)sulfinyl)thiophene is an organic compound that features a thiophene ring substituted with a sulfinyl group attached to a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methylphenyl)sulfinyl)thiophene typically involves the reaction of thiophene with 4-methylphenyl sulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methylphenyl)sulfinyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products Formed

    Oxidation: 2-((4-Methylphenyl)sulfonyl)thiophene.

    Reduction: 2-((4-Methylphenyl)thio)thiophene.

    Substitution: Various substituted thiophene derivatives depending on the substituent introduced.

Scientific Research Applications

2-((4-Methylphenyl)sulfinyl)thiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-((4-Methylphenyl)sulfinyl)thiophene involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-((4-Methylphenyl)sulfonyl)thiophene: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    2-((4-Methylphenyl)thio)thiophene: Similar structure but with a thioether group instead of a sulfinyl group.

    2-((4-Methylphenyl)oxy)thiophene: Similar structure but with an ether group instead of a sulfinyl group.

Uniqueness

2-((4-Methylphenyl)sulfinyl)thiophene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The sulfinyl group can undergo specific oxidation and reduction reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

921765-50-6

Molecular Formula

C11H10OS2

Molecular Weight

222.3 g/mol

IUPAC Name

2-(4-methylphenyl)sulfinylthiophene

InChI

InChI=1S/C11H10OS2/c1-9-4-6-10(7-5-9)14(12)11-3-2-8-13-11/h2-8H,1H3

InChI Key

UEYSPGXYOFYNGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=CS2

Origin of Product

United States

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